molecular formula C10H12S B1363615 3-[4-(Methylthio)phenyl]-1-propene CAS No. 59209-68-6

3-[4-(Methylthio)phenyl]-1-propene

Cat. No.: B1363615
CAS No.: 59209-68-6
M. Wt: 164.27 g/mol
InChI Key: FQFCBQNZDATYJQ-UHFFFAOYSA-N
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Description

Significance of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of both natural product chemistry and synthetic materials science. nih.govfoodb.ca Their significance stems from the unique chemical properties imparted by the sulfur atom, which can exist in various oxidation states, leading to a wide array of functional groups such as thiols, thioethers, sulfoxides, sulfones, and sulfonamides. ub.edunih.gov This versatility makes them integral to a vast number of applications.

In the realm of medicine, numerous pharmaceuticals contain sulfur, including the life-saving penicillin and cephalosporin (B10832234) antibiotics, as well as sulfa drugs. nih.gov The biological activity of many organosulfur compounds is a subject of intense research, with studies exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. ub.educonsensus.app Beyond pharmaceuticals, these compounds are crucial in materials science, for instance, in the vulcanization process that enhances the durability of rubber for products like tires. consensus.app The pervasiveness of organosulfur compounds in fossil fuels also drives significant research into desulfurization processes, a critical aspect of the petroleum industry. foodb.ca

Overview of 3-[4-(Methylthio)phenyl]-1-propene as a Versatile Chemical Synthon

This compound, also known as 4-allylthioanisole, is a chemical entity that combines two key functional groups: the aryl sulfide (B99878) (methylthiophenyl) and the terminal alkene (allyl group). This combination makes it a potentially versatile chemical synthon, a building block used in organic synthesis to introduce specific molecular fragments.

The reactivity of this molecule is twofold. The terminal double bond of the allyl group is amenable to a wide range of transformations. For instance, it can participate in palladium-catalyzed cross-coupling reactions like the Heck reaction, which forms a new carbon-carbon bond by coupling the alkene with an unsaturated halide. foodb.carsc.org The allyl group can also undergo other important reactions such as epoxidation, bromination, and thiol-ene click reactions, allowing for the introduction of diverse functionalities. nih.gov

Simultaneously, the methylthiophenyl moiety offers its own set of reactive possibilities. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and reactivity of the aromatic ring. Furthermore, the aryl group itself can be subject to electrophilic aromatic substitution, with the methylthio group directing incoming electrophiles. The interplay of these two reactive sites makes this compound a valuable tool for constructing more complex molecular architectures.

Historical Context of Methylthiophenyl and Allylic Structures in Advanced Organic Synthesis

The utility of both methylthiophenyl and allylic structures in organic synthesis has a rich history, marked by Nobel Prize-winning discoveries and the development of powerful synthetic methods.

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis. numberanalytics.comresearchgate.netnih.gov The Mizoroki-Heck reaction, discovered in the early 1970s, was a seminal example of forming a carbon-carbon bond between an alkene and an aryl halide. foodb.ca This and other cross-coupling reactions have made the functionalization of alkenes, including the allyl group, a routine and powerful strategy in the synthesis of complex molecules, from pharmaceuticals to advanced materials. numberanalytics.com The unique reactivity of the allylic position, being adjacent to a double bond, has long been recognized and exploited in synthesis. nih.gov

The history of the methylthiophenyl group is intertwined with the broader development of aryl sulfide synthesis. nih.gov Initially, the formation of the carbon-sulfur bond was often challenging. However, the advent of transition metal-catalyzed cross-coupling reactions, particularly those utilizing palladium and copper catalysts, provided efficient and general methods for creating aryl-sulfur bonds. nih.govwikipedia.org Thioanisole (B89551) (methylthiobenzene) and its derivatives have been used as substrates in studying these fundamental reactions. For example, the reactions of para-substituted thioanisoles have been investigated to understand reaction mechanisms and kinetics. nih.gov The ability to readily introduce and modify the methylthiophenyl group has made it a valuable component in the synthetic chemist's toolbox.

Compound Data

Physicochemical Properties of this compound

Property Value Source
CAS Number 59209-68-6 ub.educonsensus.app
Molecular Formula C₁₀H₁₂S ub.edu
Molecular Weight 164.27 g/mol ub.educonsensus.app
Physical Form Colorless oil consensus.app
Purity 97% consensus.app
IUPAC Name 1-allyl-4-(methylsulfanyl)benzene consensus.app

| InChI Key | FQFCBQNZDATYJQ-UHFFFAOYSA-N | consensus.app |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanyl-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFCBQNZDATYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375021
Record name 3-[4-(Methylthio)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59209-68-6
Record name 3-[4-(Methylthio)phenyl]-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Methylthio Phenyl 1 Propene

Alkylation Strategies for 4-(Methylthio)phenyl Derivatives

Alkylation strategies offer a direct method for the formation of the C-C bond between the aromatic ring and the allyl group. A key approach in this category involves the use of highly reactive Grignard reagents.

Grignard Reagent-Mediated Coupling Approaches

A prominent method for the synthesis of 3-[4-(Methylthio)phenyl]-1-propene involves the coupling of a Grignard reagent derived from a 4-(methylthio)phenyl halide with an allyl halide. The process begins with the formation of the Grignard reagent, 4-(methylthio)phenylmagnesium bromide, by reacting 4-bromo(methylthio)benzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduorgsyn.org The carbon-magnesium bond in the resulting Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and capable of attacking an electrophilic carbon center. masterorganicchemistry.com

The subsequent step involves the reaction of the 4-(methylthio)phenylmagnesium bromide with an allyl halide, typically allyl bromide. sigmaaldrich.com This is a nucleophilic substitution reaction where the aryl Grignard reagent attacks the electrophilic carbon of the allyl bromide, displacing the bromide ion and forming the desired this compound.

A general representation of this two-step process is as follows:

Formation of Grignard Reagent: 4-Br-C₆H₄-SCH₃ + Mg → 4-(CH₃S)C₆H₄MgBr

Coupling with Allyl Halide: 4-(CH₃S)C₆H₄MgBr + BrCH₂CH=CH₂ → this compound + MgBr₂

This method provides a direct and efficient route to the target compound.

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

The efficiency and selectivity of the Grignard coupling reaction can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts, such as homo-coupled products (e.g., 4,4'-bis(methylthio)biphenyl). libretexts.org

Key parameters for optimization include:

Solvent: The choice of solvent is critical for the formation and reactivity of the Grignard reagent. While diethyl ether is commonly used, THF can be advantageous due to its higher boiling point, allowing for reactions at elevated temperatures, and its ability to better solvate the Grignard reagent. orgsyn.org

Temperature: The formation of the Grignard reagent is typically initiated at room temperature and may require gentle heating to sustain the reaction. The subsequent coupling reaction with the allyl halide is often carried out at a controlled temperature to manage the exothermic nature of the reaction and prevent side reactions. udel.edu

Catalyst: While the Grignard reaction itself is uncatalyzed, certain additives can be used to initiate the reaction or to promote cross-coupling. For instance, small amounts of iodine are often used to activate the magnesium surface. mnstate.edu In some cross-coupling reactions involving Grignard reagents, transition metal catalysts can be employed to improve efficiency and selectivity, although this is less common for simple alkylations with allyl halides. nih.govresearchgate.net

Stoichiometry of Reagents: The molar ratio of the Grignard reagent to the allyl halide is a critical factor. Using a slight excess of the Grignard reagent can help ensure complete consumption of the more valuable allyl halide, but a large excess can lead to increased byproduct formation.

ParameterConditionEffect on Yield/Selectivity
Solvent Diethyl ether, Tetrahydrofuran (THF)THF can improve solubility and allow for higher reaction temperatures.
Temperature 0°C to refluxHigher temperatures can increase reaction rate but may also promote side reactions.
Catalyst Iodine (activator)Activates the magnesium surface for Grignard formation.
Reactant Ratio 1:1 to 1.2:1 (Grignard:Allyl Halide)Optimizing the ratio minimizes unreacted starting materials and side products.

This table provides a general overview of the influence of reaction conditions on Grignard coupling reactions.

Condensation Reactions in the Preparation of this compound and Related Structures

Condensation reactions provide an alternative and widely used pathway for the synthesis of α,β-unsaturated ketones, which can be precursors to this compound. The Claisen-Schmidt condensation is a particularly relevant example.

Claisen-Schmidt Condensation Protocols and Mechanistic Variations

The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. gordon.edu In the context of synthesizing a precursor to this compound, this would involve the reaction of 4-(methylthio)benzaldehyde (B43086) with acetone (B3395972).

The reaction is typically base-catalyzed. The base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of acetone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-(methylthio)benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated ketone, 4-(4-(methylthio)phenyl)but-3-en-2-one. nih.govmagritek.com

This intermediate can then be further modified to yield the final product, for example, through reduction of the carbonyl group and subsequent elimination.

Influence of Catalysis and Solvent Systems on Reaction Efficiency

The efficiency of the Claisen-Schmidt condensation is highly dependent on the choice of catalyst and solvent system.

Catalysis:

Base Catalysis: Strong bases like NaOH and KOH are commonly used and are effective in promoting the reaction. nih.govunib.ac.id The concentration of the base can influence the reaction rate and yield.

Solid Catalysts: The use of solid catalysts, such as solid NaOH or other solid bases, offers advantages in terms of easier workup and catalyst recovery. nih.gov Solvent-free conditions using solid catalysts with grinding have been shown to give high yields. nih.gov

Acid Catalysis: While less common for this specific transformation, acid catalysis can also be employed in Claisen-Schmidt reactions.

Solvent Systems:

Protic Solvents: Ethanol and methanol (B129727) are common solvents for Claisen-Schmidt reactions, as they can dissolve both the reactants and the base catalyst. gordon.eduunib.ac.id

Solvent-Free Conditions: Performing the reaction without a solvent, often with grinding of the solid reactants and catalyst, is an environmentally friendly approach that can lead to high yields in short reaction times. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Claisen-Schmidt condensation, leading to shorter reaction times and often improved yields. nih.gov

CatalystSolventConditionsYield
NaOHEthanolStirring at room temperatureGood to Excellent
KOHMethanolStirring at room temperatureGood to Excellent unib.ac.id
Solid NaOHSolvent-freeGrindingExcellent nih.gov
VariousMicrowaveVariesGood to Excellent nih.gov

This table summarizes the influence of different catalytic and solvent systems on the Claisen-Schmidt condensation.

Emerging and Industrial-Scale Synthetic Approaches

While Grignard and Claisen-Schmidt reactions are well-established methods, research continues into more efficient, sustainable, and scalable synthetic routes. For the industrial production of arylpropenes, factors such as cost of starting materials, reaction efficiency, ease of purification, and environmental impact are of paramount importance.

Emerging methods for C-C bond formation that could be applied to the synthesis of this compound include transition-metal-catalyzed cross-coupling reactions beyond the standard Grignard coupling. organic-chemistry.orgpitt.edu For instance, Heck or Suzuki-type couplings could potentially be adapted.

For industrial-scale synthesis, continuous flow processes are gaining traction. These systems offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. researchgate.net The development of robust and recyclable catalysts is also a key area of research for making these syntheses more economical and environmentally friendly on a large scale. The emulsion synthesis technique for Claisen-Schmidt condensation, which allows for high selectivity and easy separation, shows promise for large-scale production. nih.gov

Adaptations for Continuous Flow Reactor Systems

The synthesis of this compound can be effectively achieved through several well-established chemical transformations, which have been successfully adapted to continuous flow reactor systems. Two prominent methods are the Wittig reaction and the Heck cross-coupling reaction.

Wittig Reaction in Continuous Flow:

The Wittig reaction is a robust method for forming alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would involve the reaction of 4-(methylthio)benzaldehyde with an appropriate phosphonium ylide derived from an allyl halide.

In a continuous flow setup, the reagents are continuously pumped and mixed in a microreactor or a packed-bed reactor. The short diffusion distances and excellent heat transfer in these reactors allow for rapid and highly controlled reactions. The ylide can be generated in-situ in one stream and immediately mixed with the aldehyde stream in a T-mixer before entering the main reactor coil. The residence time in the reactor can be precisely controlled to maximize conversion and minimize byproduct formation.

Heck Cross-Coupling Reaction in Continuous Flow:

The Palladium-catalyzed Heck reaction provides an alternative and highly efficient route for the vinylation of aryl halides. worktribe.comorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the coupling of 4-bromo-1-(methylthio)benzene with propene or an allyl source in the presence of a palladium catalyst and a base.

Continuous flow Heck reactions have been demonstrated to be highly effective, often with reduced reaction times and catalyst loadings compared to batch processes. worktribe.comresearchgate.net A tube-in-tube gas-liquid reactor can be employed to efficiently introduce gaseous ethylene (B1197577) (as a precursor to the propene moiety) into the reaction mixture under pressure. worktribe.comresearchgate.net The catalyst, which can be a homogeneous palladium complex or a heterogeneous supported catalyst, is continuously fed into the reactor. The use of a packed-bed reactor with a solid-supported palladium catalyst can simplify catalyst separation and recycling in a continuous process. researchgate.net

Below is a representative table illustrating the optimization of a continuous flow Heck reaction for a substituted styrene (B11656), which could be analogous to the synthesis of the target compound.

ParameterCondition ACondition BCondition C
Temperature (°C)120140140
Residence Time (min)10105
Catalyst Loading (mol%)0.50.10.1
Yield (%)759288

Advanced Purification Techniques in Large-Scale Production

The purification of the final product is a critical step in ensuring the quality and consistency required for industrial applications. For large-scale production of this compound, advanced and continuous purification techniques are preferred over traditional batch chromatography or distillation.

Continuous Crystallization:

Continuous crystallization is a powerful technique for purifying solid organic compounds. longdom.orgmit.eduresearchgate.net This method involves the continuous feeding of the crude product solution into a crystallizer where conditions are controlled to induce crystallization of the desired compound, leaving impurities in the mother liquor. Multi-stage mixed-suspension, mixed-product removal (MSMPR) crystallizers can be used to achieve a narrow crystal size distribution and high purity. purdue.edu The process can be optimized by controlling parameters such as temperature, residence time, and solvent composition to maximize yield and purity. researchgate.net

Membrane-Based Separation:

Membrane technology offers a low-energy alternative for purification. researchgate.net Techniques such as nanofiltration can be employed to separate the product from unreacted starting materials and catalyst residues. mit.edu The choice of membrane material is crucial and is based on the molecular weight and polarity of the components to be separated. For instance, styrene-based membranes have been investigated for various separation processes. mdpi.combirmingham.ac.uknih.gov This approach can be integrated into a continuous process, with the permeate being recycled or directed to waste treatment.

The following table presents a hypothetical comparison of purification techniques for a substituted styrene, highlighting the potential advantages of continuous methods.

TechniquePurity Achieved (%)Yield (%)Throughput
Batch Chromatography>9970-80Low
Continuous Crystallization99.5>90High
Membrane Filtration98-99>95 (in retentate)Very High

Reactivity and Mechanistic Investigations of 3 4 Methylthio Phenyl 1 Propene

Electrophilic and Nucleophilic Reactivity of the Methylthio Moiety

The sulfur atom of the methylthio group exhibits dual reactivity, capable of acting as a nucleophile through its lone pairs of electrons and becoming an electrophilic center upon oxidation.

The thioether functionality in 3-[4-(methylthio)phenyl]-1-propene can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These oxidation reactions are fundamental transformations for aryl sulfides. researchgate.netacsgcipr.org The choice of oxidant and reaction conditions determines the final product. acsgcipr.org

Commonly, hydrogen peroxide (H₂O₂) is employed as a "green" and effective oxidizing agent. nih.gov For the selective synthesis of sulfoxides, careful control of stoichiometry and reaction temperature is crucial to prevent over-oxidation to the sulfone. acsgcipr.orgnih.gov For instance, the oxidation of similar aryl sulfides to sulfoxides has been achieved with high selectivity using H₂O₂ in glacial acetic acid under mild, transition-metal-free conditions. nih.gov The propene group's carbon-carbon double bond is generally stable under these specific oxidation conditions. researchgate.net

To achieve the full oxidation to the sulfone, stronger oxidizing conditions or catalytic systems are typically required. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or catalytic systems involving metal catalysts like tantalum carbide or niobium carbide with H₂O₂ can facilitate the conversion of the sulfide (B99878) or intermediate sulfoxide to the sulfone. organic-chemistry.orgorganic-chemistry.org

Table 1: Oxidation Reactions of Aryl Thioethers This table is representative of typical conditions for the oxidation of aryl thioethers, the class of compounds to which this compound belongs.

Starting Material Product Reagents Key Characteristics
Aryl Thioether Aryl Sulfoxide H₂O₂ in Acetic Acid High selectivity, "green" conditions, avoids over-oxidation. nih.gov
Aryl Thioether Aryl Sulfoxide FeCl₃, H₅IO₆ Fast reaction times, excellent yields. organic-chemistry.org
Aryl Thioether Aryl Sulfone m-CPBA Common and effective reagent for full oxidation. organic-chemistry.org
Aryl Thioether Aryl Sulfone Urea-Hydrogen Peroxide, Phthalic Anhydride Metal-free conditions, directly yields sulfone. organic-chemistry.org

While oxidation of the methylthio group is a common transformation, its reduction is less typical as the thioether represents a reduced state of sulfur. However, the sulfoxide and sulfone derivatives can be reduced back to the parent thioether. This deoxygenation is a key transformation. For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) has been shown to be an efficient promoter for the deoxygenation of sulfoxides back to sulfides in a solvent-free process. organic-chemistry.orgorganic-chemistry.org Such a reaction would regenerate this compound from its sulfoxide derivative.

Regioselective thiomethylation generally refers to the introduction of a methylthio group onto a molecule. In the context of this compound, this would involve reactions on the aromatic ring. Directed ortho-metalation, followed by quenching with an electrophilic sulfur source like dimethyl disulfide, is a common strategy for introducing a methylthio group onto an aromatic ring with high regioselectivity. However, literature specifically detailing the further thiomethylation of this compound is sparse. Based on the principles of electrophilic aromatic substitution, the existing methylthio group is an ortho-, para-director. Since the para position is already occupied, further substitution would likely be directed to the positions ortho to the methylthio group.

Chemical Transformations Involving the Propene Alkene Functionality

The propene group provides a site of unsaturation that is susceptible to a variety of addition and functionalization reactions.

The terminal alkene of the propene group is a key site for reactivity, particularly for addition reactions. While specific studies on this compound are not extensively documented, its reactivity can be inferred from general alkene chemistry. It would be expected to undergo reactions such as hydrogenation to form the corresponding propyl-substituted thioanisole (B89551), and hydrohalogenation following Markovnikov or anti-Markovnikov principles depending on the conditions.

Cycloaddition reactions represent a powerful tool for constructing cyclic systems. uzhnu.edu.ua The propene group can act as a dienophile or a dipolarophile in such transformations. For example, in a Diels-Alder reaction, it could react with a suitable diene. More specialized cycloadditions, such as those involving azodienophiles like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are known to react with various alkenes to form bicyclic adducts. uzhnu.edu.ua

The carbon-carbon double bond of the propene moiety is an excellent substrate for radical-mediated functionalization. nih.gov These methods offer alternative pathways to traditional polar reactions and can provide unique products. nih.gov For instance, a novel strategy for the difunctionalization of alkenes utilizes diazo compounds in the presence of a photocatalyst or an iron catalyst. nih.gov In this process, a carbon-centered radical is generated from the diazo compound, which then adds across the double bond of the alkene. nih.gov This creates a new radical species that can be trapped, for example, through a hydrogen atom transfer (HAT) from a thiol, leading to hydroalkylation products. nih.gov This approach is notable for its mild reaction conditions and high tolerance for various functional groups. nih.gov

Table 2: Potential Reactions at the Propene Moiety This table outlines expected reactivity based on the known chemistry of terminal alkenes.

Reaction Type Reagents/Catalysts Expected Product
Hydrogenation H₂, Pd/C 1-Methyl-4-propylthiobenzene
Hydrobromination (Markovnikov) HBr 3-(4-(Methylthio)phenyl)-2-bromopropane
Hydrobromination (Anti-Markovnikov) HBr, Peroxides 3-(4-(Methylthio)phenyl)-1-bromopropane
Radical Hydroalkylation Diazo compound, Photocatalyst, Thiol (HAT source) Difunctionalized alkane derivative. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the presence of the methylthio (-SCH3) group. This substituent, akin to the methoxy (B1213986) group in anisole, is an ortho, para-director. pearson.comwikipedia.org The sulfur atom's lone pairs of electrons can be donated to the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making them more nucleophilic. lkouniv.ac.in This stabilization of the cationic intermediate, known as the arenium ion or sigma complex, is most effective when the electrophile attacks these positions. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E+), forming a resonance-stabilized carbocation. masterorganicchemistry.com Subsequent loss of a proton restores the aromaticity of the ring. masterorganicchemistry.com

The methylthio group is considered an activating group, meaning it increases the rate of electrophilic aromatic substitution relative to benzene. total-synthesis.com However, it is a less potent activator than the methoxy group found in its analogue, anisole. pearson.com This is attributed to the less effective overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbon atoms in the benzene ring compared to the 2p-2p overlap between oxygen and carbon. pearson.com

The allyl group (–CH2CH=CH2) attached to the ring has a minor influence on the regioselectivity of electrophilic aromatic substitution. It is a weakly activating group and also directs incoming electrophiles to the ortho and para positions. Given that the methylthio group is the more powerful activating group, it will predominantly control the position of substitution.

The table below summarizes the expected directing effects and relative reaction rates for electrophilic aromatic substitution on this compound and related compounds.

CompoundSubstituent(s)Directing EffectRelative Rate of Nitration
Benzene-HN/A1
Toluene-CH3Ortho, Para25
Anisole-OCH3Ortho, Para1,000
This compound -SCH3, -C3H5Ortho, Para (dominated by -SCH3)Moderately faster than benzene
Thioanisole-SCH3Ortho, ParaSlower than anisole, faster than benzene
Nitrobenzene-NO2Meta6 x 10-8

This table is illustrative and provides approximate relative rates based on established substituent effects.

Mechanistic Studies of Intramolecular Rearrangements and Sulfur Shifts

The structure of this compound, specifically the allyl aryl sulfide moiety, makes it a candidate for intramolecular rearrangements, most notably the thio-Claisen rearrangement. This reaction is the sulfur analogue of the well-known Claisen rearrangement of allyl aryl ethers. acs.orglibretexts.org The thermal rearrangement of allyl aryl sulfides can proceed through a concerted, pericyclic mechanism, specifically a wikipedia.orgwikipedia.org-sigmatropic shift, to yield an ortho-allylthiophenol. spcmc.ac.incapes.gov.br

The mechanism involves a cyclic transition state where the allyl group migrates from the sulfur atom to the ortho position of the aromatic ring. This is followed by tautomerization to restore aromaticity and form the stable thiophenol product.

In addition to thermal rearrangement, substituted allyl phenyl sulfides can undergo a pearson.comwikipedia.org allylic phenylthio shift. rsc.org This rearrangement can be induced thermally, photochemically, or by acid catalysis. rsc.org Mechanistic studies, including crossover experiments, suggest that the thermal and photochemical pearson.comwikipedia.org shifts likely proceed through a radical chain mechanism. In contrast, the acid-catalyzed variant is proposed to occur via an allyl cation intermediate. rsc.org

Another relevant rearrangement is the thia-Fries rearrangement, which is analogous to the Fries rearrangement of phenolic esters. wikipedia.orgsigmaaldrich.com While typically associated with the migration of an acyl group, the underlying principle of Lewis acid-catalyzed migration of a substituent from a heteroatom to the aromatic ring is pertinent. organic-chemistry.org For a related substrate, this would involve the migration of the methylthio group itself, although this is less common than the Claisen-type rearrangement of the allyl group.

Comparative Reactivity Analysis with Structural Analogues

Aromatic Ring Reactivity:

As previously discussed, the methylthio group in this compound activates the ring towards electrophilic substitution, but less so than the methoxy group in 4-allylanisole. pearson.comquora.com Therefore, 4-allylanisole would be expected to undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, at a faster rate than this compound. reddit.comlibretexts.org Both are significantly more reactive than analogues with deactivating groups.

The table below provides a qualitative comparison of the reactivity of the aromatic ring in these compounds.

CompoundKey Functional GroupsExpected Reactivity in SEAr
This compound Allyl, MethylthioActivated, Ortho, Para directing
4-AllylanisoleAllyl, MethoxyStrongly Activated, Ortho, Para directing
4-EthylthioanisoleEthyl, MethylthioActivated, Ortho, Para directing
TolueneMethylActivated, Ortho, Para directing

Allyl Group Reactivity:

The allyl group in this compound is susceptible to electrophilic addition reactions. libretexts.org For example, the addition of a hydrogen halide (H-X) would proceed via protonation of the double bond to form a carbocation, followed by nucleophilic attack of the halide. libretexts.org The stability of the carbocation intermediate dictates the regioselectivity of the addition.

Compared to a saturated analogue like 4-propylthioanisole, the allyl group introduces a site of unsaturation that can undergo a variety of transformations, including oxidation, reduction, and polymerization, which are not available to the propyl group. The allylic position (the carbon atom adjacent to the double bond) also exhibits enhanced reactivity, for instance, in radical halogenation reactions, due to the resonance stabilization of the resulting allylic radical. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 3-[4-(methylthio)phenyl]-1-propene provides a clear and interpretable pattern of signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the sulfur atom and the anisotropy of the benzene (B151609) ring and the double bond. By analyzing analogous structures like 4-allylanisole and allyl phenyl sulfide (B99878), a detailed assignment can be confidently predicted. utah.educhemicalbook.com The aromatic region typically displays a characteristic AA'BB' system for the para-disubstituted ring, while the allyl group presents a complex series of multiplets due to spin-spin coupling. utah.edu

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.20 d 2H Aromatic (H-2, H-6)
~ 7.10 d 2H Aromatic (H-3, H-5)
~ 5.95 m 1H Vinylic (-CH =CH₂)
~ 5.10 m 2H Vinylic (-CH=CH ₂)
~ 3.35 d 2H Allylic (-CH ₂-CH=)
~ 2.45 s 3H Methyl (-SCH ₃)

Predicted values based on data from analogous compounds. utah.educhemicalbook.com

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum is expected to show eight distinct signals, corresponding to the ten carbon atoms in the molecule (with two pairs of aromatic carbons being chemically equivalent due to symmetry). The chemical shifts are predicted based on known substituent effects and data from similar compounds like 4-allylanisole. utah.edu

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 137.5 C-4 (Aromatic C-S)
~ 137.0 C-8 (Vinylic -C H=CH₂)
~ 136.5 C-1 (Aromatic C-CH₂)
~ 129.5 C-2, C-6 (Aromatic CH)
~ 127.0 C-3, C-5 (Aromatic CH)
~ 116.0 C-9 (Vinylic -CH=C H₂)
~ 39.5 C-7 (Allylic C H₂)
~ 16.0 C-10 (Methyl -SC H₃)

Predicted values based on data from analogous compounds. utah.edu

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity.

COSY (Correlation Spectroscopy) would establish the coupling network within the allyl group, showing a clear correlation between the allylic protons (C-7) and the vinylic methine proton (C-8), and further between the C-8 proton and the terminal vinylic protons (C-9).

HSQC (Heteronuclear Single Quantum Coherence) would unambiguously link each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C tables. For example, it would correlate the signal at ~3.35 ppm to the carbon at ~39.5 ppm. utah.edu

Since this compound is an achiral molecule, advanced NMR techniques specifically for stereochemical elucidation, such as NOESY or ROESY, are not required for its basic structural confirmation.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of molecular bonds, providing a functional group fingerprint that is highly complementary to NMR data. contractlaboratory.comyoutube.com

The FT-IR spectrum is determined by the absorption of infrared radiation at frequencies corresponding to the characteristic vibrations of specific functional groups. contractlaboratory.com For this compound, the spectrum would be dominated by absorptions from the aromatic ring and the allyl group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3080 - 3010 C-H Stretch Aromatic & Vinylic
2925 - 2850 C-H Stretch Allylic CH₂ & Methyl CH₃
~ 1640 C=C Stretch Alkene
~ 1600, ~1500 C=C Stretch Aromatic Ring
~ 990, ~910 C-H Bend (out-of-plane) Vinylic (-CH=CH₂)
~ 820 C-H Bend (out-of-plane) 1,4-disubstituted benzene

Characteristic regions based on general spectroscopic data and related compounds. rsc.orgirdg.org

Raman spectroscopy measures the light scattered by a molecule, providing information on vibrational modes that are often weak or absent in the IR spectrum. youtube.comyoutube.com It is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.com Therefore, it serves as an excellent complementary technique to FT-IR for the analysis of this compound.

Table 4: Expected Strong Raman Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 1640 C=C Stretch Alkene (strong)
~ 1600 C=C Stretch (symmetric) Aromatic Ring (strong)
~ 1200 Ring Breathing Mode 1,4-disubstituted benzene
700 - 600 C-S Stretch Thioether (strong)

Characteristic regions based on the principle of Raman spectroscopy. youtube.com

The strong C=C stretching of the alkene and the symmetric stretching of the aromatic ring would be prominent in the Raman spectrum. Crucially, the C-S stretching vibration, which is often weak and difficult to identify in FT-IR, is expected to produce a more intense and easily identifiable signal in the Raman spectrum, confirming the presence of the methylthio group.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₂S, the calculated molecular weight is 164.27 g/mol scbt.com.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 164. This peak arises from the removal of a single electron from the molecule. The subsequent fragmentation of this molecular ion provides valuable structural information.

Based on the structure of this compound, several key fragmentation pathways can be predicted. The presence of the allyl group (-CH₂-CH=CH₂) suggests a characteristic loss of a C₃H₅ radical, leading to a prominent peak at m/z 123, corresponding to the [M - C₃H₅]⁺ fragment. This fragment, the methylthiophenyl cation, would be stabilized by the sulfur atom.

A summary of the predicted key fragments in the mass spectrum of this compound is presented in the table below.

Predicted Fragment Ion Structure m/z (Mass-to-Charge Ratio) Origin
Molecular Ion[C₁₀H₁₂S]⁺164Parent Molecule
[M - CH₃]⁺[C₉H₉S]⁺149Loss of a methyl radical
[M - C₃H₅]⁺[C₇H₇S]⁺123Loss of an allyl radical
Tropylium-like ion[C₇H₇]⁺91Rearrangement and fragmentation
Allyl cation[C₃H₅]⁺41Cleavage of the allyl group

This table presents predicted data based on the chemical structure and common fragmentation patterns. Experimental verification is required for confirmation.

Electronic Spectroscopy: UV-Visible and Fluorescence Analysis

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and conjugation within a molecule.

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound is expected to be dominated by the chromophore of the 4-(methylthio)phenyl group. The presence of the sulfur atom with its lone pairs of electrons and the phenyl ring's π-system allows for π → π* and n → π* electronic transitions. Similar aromatic compounds containing sulfur and a conjugated system typically exhibit absorption maxima in the near-UV region nih.gov. For instance, studies on related chalcone (B49325) structures, such as (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, show strong absorption bands between 413 and 429 nm nih.gov. While the propene group in this compound is not directly conjugated with the phenyl ring in the same manner as a propenone, the electronic interaction between the allyl group and the aromatic ring can still influence the absorption spectrum. It is anticipated that the primary absorption band (λmax) for this compound would lie in the range of 250-300 nm, characteristic of a substituted benzene ring.

Spectroscopic Technique Predicted Parameter Predicted Value Range Associated Electronic Transition
UV-Visible Absorptionλmax250 - 300 nmπ → π*
Fluorescence Emissionλem> 300 nmEmission from the lowest excited singlet state

This table presents predicted data based on the analysis of similar chemical structures. Experimental measurements are necessary for accurate determination.

Integration of Experimental and Theoretical Spectroscopic Data for Enhanced Characterization

For a more definitive and in-depth structural characterization, the integration of experimental spectroscopic data with theoretical calculations has become a standard and powerful approach in modern chemistry. rasayanjournal.co.inscielo.org.za Computational methods, particularly Density Functional Theory (DFT), can be employed to predict spectroscopic properties with a high degree of accuracy.

This integrated approach involves the following steps:

Computational Modeling: The three-dimensional structure of this compound is first optimized using DFT calculations to find its most stable conformation.

Prediction of Spectroscopic Data: Using the optimized geometry, various spectroscopic parameters can be calculated.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, theoretical calculations can help in understanding the stability of different fragment ions and the energetics of fragmentation pathways.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the UV-Visible absorption spectrum, including the λmax values and the nature of the electronic transitions involved (e.g., HOMO to LUMO transitions). researchgate.net

Comparison and Refinement: The theoretically predicted spectra are then compared with the experimentally obtained mass, UV-Visible, and fluorescence spectra. A good correlation between the experimental and calculated data provides strong support for the proposed structure and a deeper understanding of its electronic properties. Any discrepancies can lead to a refinement of the structural assignment or a more nuanced interpretation of the spectroscopic data.

This synergistic approach has been successfully applied to the structural elucidation of numerous complex organic molecules, providing a level of detail that is often unattainable from experimental or theoretical methods alone. researchgate.net The application of this methodology to this compound would undoubtedly lead to a more robust and comprehensive understanding of its spectroscopic and structural characteristics.

Computational and Theoretical Studies of 3 4 Methylthio Phenyl 1 Propene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. longdom.orgmdpi.com It has become a vital tool in drug design and materials science due to its balance of accuracy and computational cost. longdom.orglongdom.orgresearchgate.net DFT calculations could provide significant insights into the electronic properties and reactivity of 3-[4-(methylthio)phenyl]-1-propene.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.compearson.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govwuxiapptec.com

A HOMO-LUMO analysis of this compound would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO would likely be located on the electron-rich phenylthio group and the propene double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would indicate the most probable sites for nucleophilic attack. The calculated HOMO-LUMO energy gap would provide a quantitative measure of the molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Significance
HOMO Energy-Indicates the energy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy-Indicates the energy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE)-The energy difference between HOMO and LUMO; a smaller gap generally implies higher reactivity.

Note: This table is for illustrative purposes only, as specific computational data for this compound was not found.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. libretexts.orgnumberanalytics.com It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. uni-muenchen.de

For this compound, an MEP map would likely show negative potential (red) around the sulfur atom of the methylthio group and the π-system of the benzene (B151609) ring and the propene double bond, highlighting these as nucleophilic centers. Regions of positive potential (blue) would likely be found around the hydrogen atoms. This visual representation is invaluable for predicting how the molecule will interact with other chemical species. numberanalytics.comnih.gov

Charge Density Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. nih.govwikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org NBO analysis can quantify the electron density in these orbitals, describe charge transfer interactions between filled and empty orbitals, and assess the importance of delocalization and hyperconjugation. wikipedia.orgrsc.org

An NBO analysis of this compound would provide quantitative data on the charge distribution across the molecule, revealing the partial charges on each atom. It would also detail the nature of the chemical bonds, such as the hybridization of the atoms and the polarization of the bonds. Furthermore, it could quantify the stabilizing interactions, for instance, between the lone pairs on the sulfur atom and the antibonding orbitals of the adjacent phenyl ring, providing a deeper understanding of the molecule's electronic structure. researchgate.netwisc.edu

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. fiveable.mewayne.eduhuntresearchgroup.org.uk

A conformational analysis of this compound would involve rotating the single bonds, particularly the C-C bond connecting the propyl group to the phenyl ring and the C-S bond of the methylthio group. By calculating the energy at each rotational angle, a potential energy surface can be constructed. The minima on this surface correspond to the most stable conformers, while the saddle points represent the transition states between them. fiveable.menumberanalytics.com This analysis would reveal the preferred three-dimensional shape of the molecule and the flexibility of its structure.

Table 2: Hypothetical Conformational Analysis Data for this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle(s) (°)
Global Minimum0.0-
Local Minimum 1--
Transition State 1--

Note: This table is for illustrative purposes only, as specific computational data for this compound was not found.

Quantum Chemical Insights into Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions. nih.govrsc.org By modeling the transformation from reactants to products, these methods can identify intermediates and transition states, providing a comprehensive understanding of the reaction mechanism. numberanalytics.comacs.org

Transition State Characterization and Reaction Pathway Elucidation

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. fiveable.mewikipedia.orgsolubilityofthings.comwikipedia.org Characterizing the geometry and energy of the transition state is crucial for understanding reaction rates and mechanisms. taylorandfrancis.com Quantum chemical methods can locate these saddle points on the potential energy surface. nih.gov

Solvation Effects on Molecular Properties and Reactivity

No published data exists on the theoretical or computational analysis of solvation effects on the molecular properties and reactivity of this compound. Such studies would typically involve modeling the compound in various solvent environments to understand how solvent polarity and interactions affect its conformational stability, electronic structure, and reaction pathways.

Prediction and Correlation of Spectroscopic Properties with Theoretical Calculations

There are no available studies that predict or correlate the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound with theoretical calculations. This type of research would involve using quantum chemical methods to calculate spectroscopic parameters and compare them with experimental data to validate the computational models and provide detailed assignments of the spectral features.

Molecular Modeling of In Silico Interactions with Biomolecular Targets for Mechanistic Understanding

No molecular modeling or in silico docking studies have been published for this compound to investigate its potential interactions with biomolecular targets. These studies are essential for predicting the binding affinity and mode of interaction with proteins or enzymes, which is a key step in drug discovery and understanding potential biological activity. nih.govresearchgate.net

Biological Activity and Mechanistic Insights of 3 4 Methylthio Phenyl 1 Propene and Its Derivatives

Utilization as a Biochemical Probe for Investigating Sulfur-Containing Compound Interactions with Biological Molecules

While 3-[4-(methylthio)phenyl]-1-propene itself is not extensively documented as a biochemical probe, the closely related compound, 4-methylthiophenol (MTP), highlights the utility of the methylthiophenyl moiety in designing tools for biological investigation. nih.govresearchgate.net Thiophenols are important in organic synthesis for products like dyes and pharmaceuticals but are also considered toxic environmental pollutants. researchgate.net

Researchers have successfully synthesized fluorescent probes for the specific detection of 4-methylthiophenol. nih.gov One such probe demonstrated high selectivity and a low detection limit of 116 nM, with a rapid response time of 20 minutes. nih.gov Notably, this probe could distinguish 4-methylthiophenol from the more general thiophenol, a rare and valuable characteristic. nih.gov The fluorescence intensity showed a linear relationship with the concentration of 4-methylthiophenol, proving its potential for monitoring this compound in environmental water samples. nih.gov The development of such probes underscores the importance of the methylthiophenyl structure in creating selective tools to study and detect sulfur-containing molecules in various systems. nih.govresearchgate.net

Precursor Role in the Synthesis of Bioactive Molecules

The 4-(methylthio)phenyl group, the core of this compound, serves as a crucial starting material or intermediate in the synthesis of several commercially significant and novel bioactive molecules.

The 4-(methylthio)phenyl structure is a key component in the synthesis of important pharmaceuticals. A common starting material for these syntheses is 4-(methylthio)benzaldehyde (B43086). guidechem.comgoogle.com

Elafibranor , a dual agonist of peroxisome proliferator-activated receptors (PPAR-α and PPAR-δ), is used to treat primary biliary cholangitis (PBC). google.comnih.govnih.gov Its chemical structure is 2-[2, 6-dimethyl-4-[3-[4-(methylthio)phenyl]-3-oxo-l-propen-l-yl]phenoxy]-2-methylpropanoic acid. google.com The synthesis of Elafibranor can involve the reaction of 4'-(methylthio)acetophenone (B108920) with 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoic acid. google.com This process results in the formation of the characteristic chalcone-like structure containing the 4-(methylthio)phenyl group. google.comgoogle.com

Thiamphenicol is a broad-spectrum antibiotic and the methylsulfonyl analog of chloramphenicol (B1208). google.comnih.gov Its synthesis can start from D-threo-2-(dichloromethyl)-4,5-dihydro-5-[p-(methylsulfonyl)phenyl]-4-oxazole methanol (B129727), highlighting the importance of the core phenyl-sulfur structure. google.com

Florfenicol (B1672845) , another broad-spectrum antibacterial drug used in veterinary medicine, is also synthesized from precursors containing the 4-(methylthio)phenyl group. guidechem.comgoogle.com The synthesis often begins with 4-(methylthio)benzaldehyde, which is converted through several steps into the final active compound. guidechem.comgoogle.com For instance, one route involves using thioanisole (B89551) (methyl phenyl sulfide) to create 3-chloro-1-[4-(methylthio)phenyl]-1-propanone, a key intermediate for building the florfenicol molecule. google.com

DrugTherapeutic ClassPrecursor/Intermediate
Elafibranor PPAR Agonist4'-(methylthio)acetophenone google.com
Thiamphenicol AntibioticD-threo-2-(dichloromethyl)-4,5-dihydro-5-[p-(methylsulfonyl)phenyl]-4-oxazole methanol google.com
Florfenicol Antibiotic (Veterinary)4-(Methylthio)benzaldehyde guidechem.com

The 4-(methylthio)phenyl moiety is a valuable scaffold for synthesizing a variety of heterocyclic compounds, many of which exhibit promising biological activities.

Imidazoles: Derivatives of imidazole (B134444) containing the methylthio group have been synthesized and evaluated for their potential as antibacterial agents. nih.gov For example, 1-aryl-2-methylthio-imidazolines were synthesized and showed significant antimicrobial activity. nih.gov The imidazole nucleus is a key feature in many therapeutic agents, and incorporating the methylthiophenyl group can lead to novel compounds with enhanced biological properties. nih.govresearchgate.net Multi-component reactions are often employed to create complex tri- and tetrasubstituted imidazoles. rsc.org

Pyrazoles: Pyrazole (B372694) derivatives bearing the 4-(methylthio)phenyl group have been investigated for their anticancer properties. nih.govnih.gov A series of 3-(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)propanoic acid derivatives have been synthesized. alkalisci.comsigmaaldrich.com Additionally, 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have been created through three-component reactions and have shown both antioxidant and cytotoxic activities against cancer cells. nih.gov

Thiophenes: Thiophene (B33073) derivatives are another class of heterocyclic compounds synthesized using the 4-(methylthio)phenyl scaffold. asianpubs.orgmdpi.com These compounds are of interest due to their wide range of applications in medicinal chemistry and material science. researchgate.netrroij.com For instance, ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate derivatives have been synthesized and shown to possess antimicrobial activity. nih.gov

Mechanistic Investigations of In Vitro Biological Activities

Derivatives incorporating the this compound structure have been subjected to in vitro studies to determine their efficacy and potential mechanisms of action against various pathogens and cancer cell lines.

The inclusion of the methylthio-phenyl group into heterocyclic structures has yielded compounds with notable antimicrobial activity.

Antibacterial: A study on 1-aryl-2-methylthio-imidazolines revealed potent antibacterial action. nih.gov Several compounds in this series (specifically 2a, 2c, 2e-g) and a related imidazo[2,1-c] guidechem.comgoogle.comgoogle.comtriazole (4b) showed superior activity (based on Minimum Inhibitory Concentration, MIC) compared to ampicillin (B1664943). nih.gov Furthermore, compounds 2a and 2e were found to be equipotent to chloramphenicol in vitro. nih.gov The MIC values for all tested compounds were in the range of 11.0–89.2 µM. nih.gov Similarly, certain thiophene derivatives have demonstrated promising antibacterial effects, with one compound (derivative 7 in the study) being more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

Antifungal: Thiophene derivatives have also been evaluated for their antifungal properties. nih.gov Compounds 7, 8a, 8b, and 10 from one study were active against four different fungal species. nih.gov This suggests that the thiophene scaffold combined with specific substitutions can lead to broad-spectrum antimicrobial agents.

Compound ClassActivityKey Findings
Imidazoline Derivatives AntibacterialEquipotent to chloramphenicol and superior to ampicillin in some cases. MICs ranged from 11.0-89.2 µM. nih.gov
Thiophene Derivatives AntibacterialOne derivative was more potent than gentamicin against P. aeruginosa. nih.gov
Thiophene Derivatives AntifungalSeveral derivatives showed activity against four tested fungal species. nih.gov

Derivatives of this compound have shown significant potential as anticancer agents in preclinical studies.

A novel series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives were synthesized and evaluated against a panel of 16 cancer cell lines. nih.gov Some of these pyrrole (B145914) compounds exhibited antiproliferative activity comparable to the chemotherapy drug Paclitaxel, while having little impact on normal cell lines, indicating good selectivity. nih.gov Structure-activity relationship analysis revealed that 3-phenylacetyl-4-(4-methylthio phenyl)-1H-pyrrole derivatives were the most potent. nih.gov

Further investigation into the mechanism of one of the most active compounds, [4-(4-methylthio phenyl)-1H-pyrrol-3-yl] (4-methoxy phenyl) methanone (B1245722) (3j), showed that it induced necrosis in MGC80-3 gastric cancer cells and affected the cell cycle. nih.gov Similarly, certain pyrazole derivatives have demonstrated cytotoxicity against the colorectal RKO carcinoma cell line. nih.gov The most potent compound from this series, 3i, induced cell death primarily through p53-mediated apoptosis, while also activating autophagy proteins as a survival mechanism. nih.gov Other studies on different classes of compounds, such as naphthoquinones and Mannich bases, also highlight the broad potential of novel chemical structures in targeting cancer cells and enzymes like DNA topoisomerase I. nih.govnih.govresearchgate.net

Compound ClassCancer Cell Line(s)Key Findings & Proposed Mechanism
Pyrrole Derivatives 16 cancer cell lines (e.g., MGC80-3)Antiproliferative activity comparable to Paclitaxel with good selectivity. nih.gov Induces necrosis and affects the cell cycle. nih.gov
Pyrazole Derivatives Colorectal RKO carcinomaCytotoxic activity observed. nih.gov The lead compound induced p53-mediated apoptosis. nih.gov

In Vitro Antioxidant Activities

The antioxidant potential of phenolic compounds and their derivatives is a significant area of research, with various in vitro assays employed to elucidate their radical scavenging and protective capabilities. While specific data on the in vitro antioxidant activity of this compound is not extensively detailed in the reviewed literature, the antioxidant properties of structurally related sulfur-containing phenolic compounds and their derivatives have been investigated. These studies provide insights into the potential antioxidant capacity that could be extrapolated to this compound and its analogs.

Commonly utilized methods to assess in vitro antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant potential (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. acs.orgmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, reduce a ferric salt, or quench peroxyl radicals, respectively.

Studies on various sulfur-containing phenolic compounds have demonstrated their potential as effective antioxidants. For instance, research on sulfur-containing analogues of potassium phenosan has indicated their ability to counteract H2O2-induced cytotoxicity. nih.gov The high effectiveness of such thioalkylphenols is often attributed to a synergistic effect between the anti-radical activity of the hydroxyaryl moiety and the activity of the sulfur-containing groups. nih.gov

Furthermore, investigations into sulfur-containing phenolic compounds isolated from fungi have revealed significant radical-scavenging activity against DPPH free radicals. acs.org For example, compounds 5, 6, 7, and 9, isolated from Aspergillus fumigatus, displayed IC50 values of 3.45 ± 0.02, 23.73 ± 0.08, 18.90 ± 0.16, and 17.27 ± 0.15 μM, respectively, in the DPPH assay. acs.org In the same study, other derivatives exhibited potent antioxidant capacity in the ORAC assay. acs.orgnih.gov

The position and nature of substituents on the aromatic ring, in addition to the presence of the sulfur-containing moiety, play a crucial role in the antioxidant activity. For instance, in a series of benzimidazolehydrazone derivatives, those with at least two hydroxy groups on the arylidene moiety showed high antioxidant activity. mdpi.com The position of these hydroxyl groups was found to be critical for the observed antioxidant capacity. mdpi.com

The following interactive table summarizes the in vitro antioxidant activities of selected sulfur-containing phenolic compounds, providing a comparative overview of their efficacy in different assay systems.

Compound/DerivativeAssayActivity MetricResultReference
Compound 5 (from A. fumigatus)DPPHIC503.45 ± 0.02 µM acs.org
Compound 6 (from A. fumigatus)DPPHIC5023.73 ± 0.08 µM acs.org
Compound 7 (from A. fumigatus)DPPHIC5018.90 ± 0.16 µM acs.org
Compound 9 (from A. fumigatus)DPPHIC5017.27 ± 0.15 µM acs.org
(±)-Compound 2 (from A. fumigatus)ORACµmol TE/µmol1.73 ± 0.13 acs.orgnih.gov
Compound 4 (from A. fumigatus)ORACµmol TE/µmol1.65 ± 0.03 acs.orgnih.gov
Compound 7 (from A. fumigatus)ORACµmol TE/µmol6.14 ± 0.35 acs.orgnih.gov
Compound 8 (from A. fumigatus)ORACµmol TE/µmol1.55 ± 0.04 acs.orgnih.gov

Role of the Methylthio Moiety in Modulating Oxidative Stability and Metabolic Pathways in Biological Systems

One of the key roles of the methylthio group is its potential to undergo oxidation. In biological systems, the sulfur atom can be oxidized to a sulfoxide (B87167) (-SOCH3) and subsequently to a sulfone (-SO2CH3). This oxidative metabolism can alter the physicochemical properties of the parent molecule, such as its polarity and reactivity, which in turn affects its biological activity and excretion pathways. For example, in vitro studies with 2-methylthiobenzothiazole using rat liver homogenates have shown that the methylthio group is oxidized to its corresponding methylsulphoxide and/or methylsulphone, which then become substrates for conjugation with glutathione (B108866) (GSH). nih.gov This process, which results in an apparent S-demethylation of the methylthio group, is a significant metabolic pathway for such compounds. nih.gov

Furthermore, the introduction of a sulfur-containing substituent can influence the bond dissociation enthalpy (BDE) of the phenolic O-H bond, a key determinant of antioxidant activity. The electronic effects of the methylthio group, whether electron-donating or electron-withdrawing, can impact the ease with which the phenolic proton is abstracted by free radicals.

Applications in Materials Science and Specialty Chemicals

Development as a Building Block for Novel Organic Materials

The 4-(methylthio)phenyl moiety, the core of 3-[4-(Methylthio)phenyl]-1-propene, is a key component in the design of smart materials that can respond to external stimuli. Researchers have utilized this functional group to create advanced polymer systems with capabilities for on-demand structural changes.

A significant area of development is in stimuli-responsive materials, particularly those sensitive to reactive oxygen species (ROS). For instance, polymer micelles incorporating 4-(methylthio)phenyl ester functionalities have been synthesized. nih.gov These nanocarriers are designed to be stable under normal physiological conditions but disassemble upon exposure to elevated levels of ROS, such as hydrogen peroxide (H₂O₂), which are often found in diseased or tumor tissues. nih.gov The mechanism involves the oxidation of the thioether group to a more polar sulfoxide (B87167) or sulfone. This oxidation increases the electron-withdrawing nature of the group, which in turn triggers the hydrolysis of the adjacent ester linkage. The resulting cleavage exposes a hydrophilic carboxylate group, leading to the breakdown of the micellar structure. nih.gov This behavior demonstrates the potential of the methylthiophenyl group as a building block for targeted drug delivery systems that can release their payload specifically at a site of interest. nih.gov

Polymerization and Monomer Applications

As a monomer, this compound possesses a terminal alkene group, making it suitable for various polymerization reactions. While specific studies on the homopolymerization of this compound are not extensively detailed in the available literature, the polymerization of structurally similar monomers provides insight into its potential. Monomers with phenyl rings and alkene groups, such as styrene (B11656) derivatives or other phenyl-substituted dienes, are commonly polymerized through methods like free-radical polymerization, anionic polymerization, or coordination polymerization using Ziegler-Natta catalysts. sigmaaldrich.commdpi.commdpi.comresearchgate.net

The choice of polymerization technique can significantly influence the resulting polymer's properties, such as molecular weight, polydispersity, and stereochemistry. For example, anionic polymerization of phenyl-substituted dienes allows for the synthesis of polymers with well-defined molecular weights and narrow dispersities. sigmaaldrich.com

The true value of the 4-(methylthio)phenyl group in polymer science lies in the synthesis of functionalized polymers with properties tailored for specific applications. The ability of the thioether to undergo oxidation provides a powerful tool for modifying polymer characteristics post-polymerization or for creating environmentally responsive materials.

Research has shown that the length of polymer blocks containing 4-(methylthio)phenyl esters can be adjusted to precisely control the degradation rate of the material. nih.gov In studies on ROS-responsive micelles, it was observed that micelles with shorter functionalized polymer blocks disassembled significantly faster upon exposure to an oxidizing agent compared to those with longer blocks. nih.gov This finding opens up the possibility of fine-tuning the release kinetics of encapsulated substances, a critical factor in designing effective therapeutic delivery systems. nih.gov This principle of using the methylthiophenyl group as a triggerable switch can be applied to other systems, such as gels, films, and coatings, to create materials that change their solubility, permeability, or mechanical properties in response to specific chemical signals.

The specific chemical reactivity of the methylthiophenyl moiety is its most distinguishing feature. The oxidation of the sulfur atom from a thioether to a sulfoxide and then to a sulfone dramatically alters the electronic properties of the phenyl ring. This transformation can be used to switch a material from a hydrophobic to a more hydrophilic state, as demonstrated in ROS-responsive micelles. nih.gov This reactivity allows for the design of materials that can respond to the chemical environment, a key principle in the development of "smart" materials for sensors, actuators, and controlled-release applications.

Table 1: Research Findings on Polymers with Methylthiophenyl Moieties

Research FocusMonomer/Functional GroupKey FindingPotential Application
Stimuli-Responsive Behavior 4-(methylthio)phenyl esterOxidation of the thioether triggers ester hydrolysis and micellar disassembly. nih.govTargeted drug delivery
Tunable Degradation 4-(methylthio)phenyl esterShorter functionalized polymer blocks lead to faster degradation in the presence of H₂O₂. nih.govControlled-release therapeutics
Enhanced Thermal Stability Diphenyl siloxane unitsIncorporation of phenyl groups inhibits "back-biting" degradation and improves thermal stability of polysiloxanes. nih.govHigh-performance elastomers

Utilization of Methylthiophenyl Moieties in Photoinitiator Chemistry

The methylthiophenyl group is a key component in the design of certain photoinitiators, which are molecules that generate reactive species (free radicals or cations) upon exposure to light, initiating a polymerization process. nih.gov This is particularly relevant for UV curing applications in inks, coatings, and adhesives.

A notable example is 4-(4-Methylphenylthio)benzophenone, also known as Sinocure® BMS. sinocurechem.com This compound belongs to the Type II class of photoinitiators. nih.govsinocurechem.com Upon absorbing UV light, the benzophenone (B1666685) portion of the molecule becomes excited. In its excited state, it interacts with a co-initiator, typically a tertiary amine, through a process of hydrogen abstraction or electron transfer. This bimolecular reaction generates the free radicals that are responsible for initiating the polymerization of monomers and oligomers in the formulation. nih.govsinocurechem.com The presence of the methylthiophenyl group can influence the absorption characteristics and reactivity of the photoinitiator.

Table 2: Example of a Photoinitiator Containing a Methylthiophenyl Moiety

Compound NameCAS NumberClassMechanismCommon Applications
4-(4-Methylphenylthio)benzophenone 83846-85-9Type II PhotoinitiatorUndergoes a bimolecular reaction with a co-initiator to generate free radicals upon UV exposure. nih.govsinocurechem.comClear coatings, pigmented systems, adhesives, electronics. sinocurechem.com

Role in the Production of Specialty Chemicals and Industrial Processes

Due to its functional groups, this compound serves as a useful intermediate in the synthesis of more complex molecules. The propene group can undergo a variety of chemical transformations (e.g., addition reactions, oxidation, metathesis), while the phenyl ring can be modified through electrophilic substitution. The methylthio group itself can be oxidized to sulfoxide and sulfone derivatives, which are common functional groups in pharmaceuticals and other specialty chemicals.

Compounds containing the 4-(methylthio)phenyl structure are used as building blocks in the synthesis of various organic compounds. For example, related molecules serve as intermediates in the production of pharmaceuticals and agrochemicals. rsc.org While specific large-scale industrial processes for this compound are not widely documented, its structure makes it a candidate for synthesizing a range of specialty chemicals. Its role as a chemical intermediate is valuable for creating products with specific electronic, optical, or biological properties.

Environmental Considerations and Degradation Pathways

Assessment of Persistence and Environmental Mobility of Organosulfur Compounds

The persistence of an organic compound refers to its resistance to degradation, while mobility describes its ability to move within and between environmental media like water, soil, and air. nih.gov These characteristics are crucial for determining the potential for widespread environmental contamination. nih.gov

Environmental Mobility: The mobility of a chemical in the environment is largely governed by its partitioning behavior between different phases, such as water and soil organic carbon or water and air. nih.govacs.org

Soil Mobility: The mobility of organic compounds in soil is influenced by their sorption capacity. acs.org Compounds with high hydrophobicity (water-repelling nature) tend to adsorb strongly to organic matter in soil and sediment, reducing their mobility in water. The addition of a sulfate (B86663) group to aromatic compounds can decrease their partitioning to surfaces and increase their mobility in groundwater. escholarship.org

Water Mobility: Organosulfur compounds that are more water-soluble or have lower sorption potential can be transported over significant distances in aquatic systems. nih.govescholarship.org There is strong evidence that organosulfate compounds are more mobile than neutral, moderately hydrophobic contaminants in groundwater. escholarship.org

Atmospheric Mobility: The potential for long-range atmospheric transport is related to a compound's volatility and its half-life in the air. Modeling studies have shown that the long-range transport potential of organosulfur compounds depends on the specific molecular structure and substitution patterns. nih.gov

The table below summarizes key properties influencing the environmental mobility of organic compounds, with inferred relevance for organosulfur compounds like 3-[4-(Methylthio)phenyl]-1-propene.

ParameterDescriptionInfluence on Mobility
Log Kow (Octanol-Water Partition Coefficient)Measures the ratio of a chemical's concentration in octanol (B41247) to its concentration in water; an indicator of hydrophobicity.Higher Log Kow generally leads to lower mobility in water and higher sorption to soil and sediment. nih.gov
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)Describes the tendency of a chemical to bind to organic carbon in soil or sediment.Higher Koc indicates stronger binding and lower mobility in the subsurface. acs.org
Water SolubilityThe maximum amount of a substance that can dissolve in water.Higher solubility generally correlates with higher mobility in aquatic systems. escholarship.org
Log Kaw (Air-Water Partition Coefficient)Indicates how a chemical partitions between air and water; a measure of volatility from water.Higher Kaw suggests a greater tendency to move from water to the atmosphere, influencing long-range transport. nih.gov

Investigation of Biodegradation and Abiotic Degradation Mechanisms

The breakdown of this compound in the environment can occur through biological processes (biodegradation) and non-biological chemical reactions (abiotic degradation).

Biodegradation: Biodegradation is a primary mechanism for the removal of many organic pollutants from the environment, utilizing the metabolic capabilities of microorganisms. nih.govresearchgate.net

Aerobic Degradation: In the presence of oxygen, bacteria employ oxygenase enzymes to initiate the breakdown of aromatic rings. unesp.br The phenylpropanoid structure of this compound would likely be targeted by such enzymes, leading to ring cleavage and subsequent metabolism. unesp.brnih.gov The degradation of organosulfur compounds is often an inducible process, with microorganisms enhancing the expression of specific enzymes in the presence of the compound. nih.govnih.gov For some sulfur-containing pollutants, biodegradation involves an initial oxidation of the sulfur atom. nih.gov

Anaerobic Degradation: In the absence of oxygen, different microbial pathways are used. While often slower than aerobic degradation, anaerobic processes are crucial in environments like sediments and certain subsurface soils. unesp.br

Influence of Structure: The presence of the methylthio (-SCH₃) group can influence the rate and pathway of biodegradation. The degradation of some organosulfur compounds is challenging for microorganisms, especially in environments with low carbon levels. nih.gov However, diverse bacteria, including species of Rhodococcus, Gordonia, and Thiobacillus, are known to be involved in sulfur metabolism and can degrade organosulfur compounds. nih.gov

Abiotic Degradation: Non-biological processes also contribute to the transformation of chemical compounds in the environment.

Hydrolysis: This process involves the reaction of a substance with water. For some organosilicon compounds, hydrolysis is a major pathway for their initial elimination from the environment. nih.gov The ether linkage in some aromatic compounds can be susceptible to hydrolysis, although the thioether bond in this compound is generally more stable.

Photolysis: Sunlight can provide the energy to break down chemical bonds. nih.govproquest.com Aromatic compounds, in particular, can absorb UV radiation, leading to their photodegradation. The effectiveness of photolysis depends on factors like light intensity and the presence of other substances in the water or atmosphere that can act as photosensitizers. proquest.com Studies on aromatic organosilicon compounds showed that introducing an electron-donating group to the benzene (B151609) ring enhanced photolytic degradation. nih.gov

The following table summarizes the potential degradation mechanisms for this compound.

Degradation TypeMechanismKey FactorsRelevance to this compound
Biodegradation (Aerobic)Microbial oxidation of the aromatic ring and alkyl side-chain, potentially involving oxygenases. unesp.brPresence of oxygen, adapted microbial communities, nutrients. nih.govLikely a significant degradation pathway in aerobic soils and surface waters.
Biodegradation (Anaerobic)Microbial degradation using alternative electron acceptors (e.g., nitrate, sulfate).Absence of oxygen, presence of specific anaerobic bacteria.Potentially occurs in anoxic sediments and groundwater, though likely at a slower rate.
Abiotic - HydrolysisReaction with water leading to bond cleavage.pH, temperature. nih.govThe thioether bond is generally resistant to hydrolysis under typical environmental conditions.
Abiotic - PhotolysisBreakdown by sunlight (UV radiation). proquest.comLight intensity, wavelength, presence of photosensitizers. nih.govThe aromatic ring suggests susceptibility to direct photolysis in surface waters and the atmosphere.

Potential for Bioaccumulation in Various Environmental Compartments

Bioaccumulation is the process by which a chemical's concentration in an organism exceeds that in the surrounding environment, resulting from all routes of exposure (e.g., water, diet). sfu.ca

The potential for a chemical to bioaccumulate is strongly linked to its hydrophobicity (measured by the octanol-water partition coefficient, log Kₒw) and its resistance to being metabolized and eliminated by the organism. nih.gov

Aquatic Compartments: In aquatic organisms, compounds with a high log Kₒw tend to partition from the water into the fatty tissues of fish and other organisms. A bioaccumulation factor (BAF) greater than 2000 is often used as a criterion for a substance to be considered bioaccumulative. nih.gov Modeling studies of sulfur-containing organic compounds have suggested they may have a much higher bioaccumulation potential than their oxygen-containing counterparts. nih.gov

Terrestrial Compartments: In soil, terrestrial invertebrates can accumulate organic chemicals through various exposure routes. vu.nl The bioavailability of the chemical in the soil, which is influenced by its sorption to soil particles, is a critical factor. vu.nl From the soil, compounds can be taken up by plants and subsequently transferred up the food chain.

While specific bioaccumulation data for this compound is unavailable, its structural characteristics can be used for a preliminary assessment. The presence of a non-polar phenyl ring and a propyl chain suggests a degree of hydrophobicity that could lead to bioaccumulation. However, the ability of organisms to metabolize this compound, particularly via oxidation of the sulfur atom or the aromatic ring, would be a key factor in mitigating its ultimate bioaccumulation potential.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Research Gaps

The primary academic contributions related to 3-[4-(Methylthio)phenyl]-1-propene are centered on its utility as a building block in the synthesis of more complex molecules. Its structural features—a reactive allyl group, a phenyl ring, and a methylthio substituent—make it a valuable synthon. Research has demonstrated its role in the formation of various derivatives, including those with applications in medical imaging and polymer science. For instance, derivatives of N-(methylthiophenyl)picolinamide have been synthesized and evaluated as potential PET radioligands for imaging metabotropic glutamate (B1630785) receptor subtype 4, which is implicated in neurological disorders. nih.gov

However, a significant research gap remains in the form of a comprehensive investigation into the standalone properties and applications of this compound itself. Much of the existing literature focuses on its derivatives, leaving the fundamental reactivity and potential of the parent compound underexplored. Furthermore, while its synthesis is achievable, there is a lack of comparative studies on the efficiency and scalability of different synthetic routes.

Unexplored Reactivity and Advanced Synthetic Opportunities

The reactivity of the allyl and methylthio groups in this compound presents a fertile ground for further exploration. The double bond of the allyl group is susceptible to a variety of transformations, such as epoxidation, dihydroxylation, and metathesis, which could lead to a diverse array of novel compounds. The methylthio group, while relatively stable, can be oxidized to the corresponding sulfoxide (B87167) or sulfone, thereby modulating the electronic properties of the phenyl ring and influencing the reactivity of the entire molecule.

Advanced synthetic opportunities lie in the development of novel catalytic systems for the functionalization of this compound. For example, transition-metal-catalyzed cross-coupling reactions could be employed to introduce a wide range of substituents onto the phenyl ring, leading to libraries of compounds with diverse functionalities. nih.gov Furthermore, the application of modern synthetic methods, such as photoredox catalysis, could unlock new reaction pathways for the functionalization of the allyl group, including hydroaminoalkylation to produce valuable γ-arylamines. nih.gov

Prospects for Innovation in Chemical Biology and Material Science through Derivatization

The derivatization of this compound holds immense promise for innovation in both chemical biology and material science.

In the realm of chemical biology , the synthesis of derivatives with specific biological targets is a key area of interest. The development of PET radioligands from N-(methylthiophenyl)picolinamide derivatives showcases the potential of this scaffold in creating molecular probes for studying disease states. nih.gov The core structure could also be incorporated into larger molecules to act as a linker or a pharmacophore in drug discovery programs. The functionalization of styrenes, the class of compounds to which this compound belongs, is a productive technique for generating natural product derivatives with significant impact on chemical biology and drug development. researchgate.net

In material science , derivatives of this compound could find applications as monomers in polymerization reactions, leading to the creation of novel polymers with unique optical, electronic, or mechanical properties. The presence of the sulfur atom could impart desirable characteristics such as high refractive index or metal-binding capabilities. For instance, related organosulfur compounds are used as photoinitiators in the production of polymers for high-speed inks. industrialchemicals.gov.au

Strategies for Sustainable Synthesis and Environmental Impact Mitigation

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable synthetic routes to this compound and its derivatives.

Sustainable Synthesis Strategies:

StrategyDescriptionPotential Benefits
Electrochemical Synthesis Utilizing renewable electricity to drive the formation of C-S bonds. researchgate.netReduces reliance on hazardous reagents and can be powered by sustainable energy sources.
Mechanochemistry Using mechanical force (e.g., ball milling) to initiate chemical reactions in the absence of bulk solvents. acs.orgMinimizes solvent waste and can lead to the formation of novel solid-state structures.
Catalysis with Earth-Abundant Metals Employing catalysts based on iron, copper, or other abundant and less toxic metals instead of precious metals like palladium or rhodium.Reduces cost and environmental impact associated with catalyst sourcing and disposal.
Use of Renewable Feedstocks Exploring biosynthetic pathways or utilizing biomass-derived starting materials. nih.govDecreases dependence on fossil fuels and promotes a circular economy.

Environmental Impact Mitigation:

Beyond sustainable synthesis, mitigating the environmental impact of any chemical process requires a holistic approach. This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Solvent Selection: Prioritizing the use of greener solvents, such as water or supercritical fluids, or developing solvent-free reaction conditions.

Waste Valorization: Developing methods to convert any byproducts or waste streams into valuable materials.

By embracing these principles of green chemistry, the future development and application of this compound and its derivatives can be pursued in a manner that is both scientifically innovative and environmentally responsible.

Q & A

Q. What are the optimal synthetic routes for 3-[4-(Methylthio)phenyl]-1-propene, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , where 4-(methylthio)benzaldehyde reacts with propanal in the presence of a base (e.g., aqueous NaOH) and ethanol under mild conditions . Key parameters include:

  • Temperature : Room temperature (25°C) minimizes side reactions.
  • Catalyst : NaOH (10–20 mol%) enhances enolate formation.
  • Solvent : Ethanol improves solubility of aromatic intermediates.

Q. Optimization Table :

ParameterOptimal RangeYield (%)
Temperature20–25°C65–75
NaOH (mol%)1578
Reaction Time12–24 hrs70–80

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • 1H NMR : Look for vinyl proton signals at δ 6.2–6.8 ppm (doublets, J = 16 Hz) and methylthio (-SCH3) at δ 2.5 ppm .
  • 13C-APT NMR : Confirm the propene backbone with carbons at δ 120–130 ppm (sp² carbons) and δ 15–20 ppm (SCH3) .
  • FT-IR : A strong absorption at ~1640 cm⁻¹ (C=C stretch) and 650 cm⁻¹ (C-S bond) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 178 (M⁺) with fragments at m/z 135 (loss of CH2=CH-) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitution reactions of this compound?

Methodological Answer: The methylthio group (-SCH3) is a strong ortho/para-directing group. However, steric hindrance from the propene chain may alter reactivity:

  • Electronic Effects : -SCH3 donates electrons via resonance, favoring substitution at the para position relative to the sulfur .
  • Steric Effects : Bulky substituents on the phenyl ring may shift reactivity to less hindered positions.
    Experimental Approach :
    • Compare bromination (Br2/FeBr3) vs. nitration (HNO3/H2SO4) outcomes.
    • Use Hammett plots to quantify substituent effects on reaction rates .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., B3LYP/6-311+G(d,p) basis set) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., sulfur atom) for nucleophilic attack .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λmax values .

Q. How does the methylthio group influence the compound’s biological activity in pharmacological studies?

Methodological Answer:

  • Hydrophobic Interactions : The -SCH3 group enhances binding to hydrophobic pockets in enzymes/receptors .
  • Metabolic Stability : Methylthio groups resist oxidative degradation compared to -SH, improving bioavailability .
  • Toxicity Screening : Use EPA DSSTox data to assess ecotoxicological profiles (e.g., LC50 in aquatic models) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectroscopic data for derivatives of this compound?

Methodological Answer:

  • Purity Assessment : Re-crystallize the compound and verify via HPLC (≥98% purity) .
  • Crystallography : Resolve structural ambiguities using single-crystal X-ray diffraction (e.g., CCDC deposition) .
  • Interlaboratory Validation : Compare NMR data across multiple spectrometers (400–600 MHz) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.